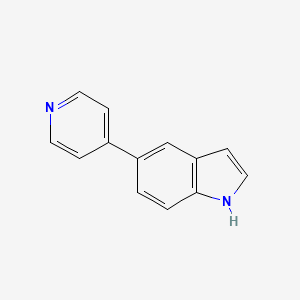

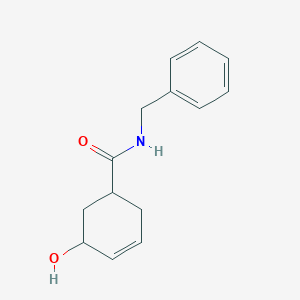

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide

Übersicht

Beschreibung

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide (BHCE) is a cyclic amide compound that has been studied extensively in recent years due to its interesting chemical and biological properties. BHCE is a cyclic amide that contains both an amide group and a hydroxy group. It is synthesized from the reaction of benzyl alcohol and cyclohexanecarboxylic acid. BHCE has been found to have a variety of applications in scientific research, including in the study of biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Potential

- Study 1 : Research by Amaye et al. (2021) investigated enaminone derivatives, including N-benzamide enaminone analogs, for their potential anticonvulsant activities. This study synthesized specific compounds and evaluated their effectiveness in acute seizure rodent models.

Enzymatic Activities

- Study 2 : A study by Laempe et al. (1999) focused on the enzymes involved in the benzoyl-CoA pathway in bacteria. They examined the conversion of certain intermediates, closely related to the structure of N-Benzyl-5-hydroxycyclohex-3-enecarboxamide, in the anaerobic bacterial metabolism.

Photochemical Properties

- Study 3 : The work by Kishikawa et al. (1997) explored the photo[4+2]cycloaddition of enone with a benzene ring, where compounds related to N-Benzyl-5-hydroxycyclohex-3-enecarboxamide were used. This study provides insights into the photochemical reactions of these compounds.

Synthesis Methods

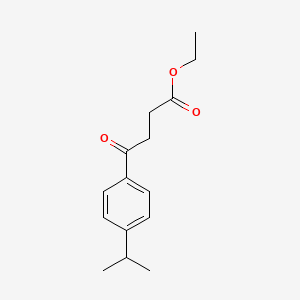

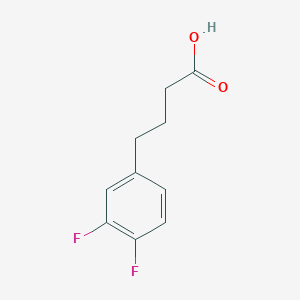

- Study 4 : A study by He et al. (2017) developed a new method for the synthesis of 2-hydroxy-6-oxocyclohex-1-enecarboxamides, demonstrating a novel strategy for creating compounds structurally similar to N-Benzyl-5-hydroxycyclohex-3-enecarboxamide.

Pharmaceutical Research

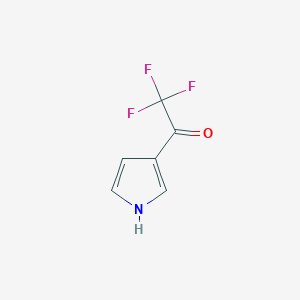

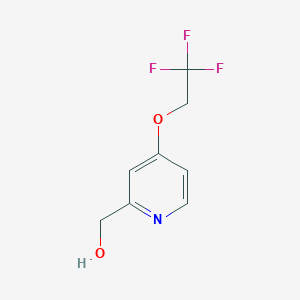

- Study 5 : The research by Banitt et al. (1977) involved the synthesis and evaluation of benzamides, including trifluoroethoxy ring substituents and heterocyclic amide side chains, for their potential antiarrhythmic activity.

Enzymatic Conversion

- Study 6 : A study by Boll et al. (2000) explored the enzymatic conversion processes involving benzoyl-CoA, which is closely related to the compound of interest. This research provided valuable insights into the biochemical transformations of these compounds.

Eigenschaften

IUPAC Name |

N-benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c16-13-8-4-7-12(9-13)14(17)15-10-11-5-2-1-3-6-11/h1-6,8,12-13,16H,7,9-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTDOESRHDXCBKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(CC1C(=O)NCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00567744 | |

| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Benzyl-5-hydroxycyclohex-3-enecarboxamide | |

CAS RN |

61088-56-0 | |

| Record name | N-Benzyl-5-hydroxycyclohex-3-ene-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00567744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-({5-[4-(Aminomethyl)phenoxy]pentyl}oxy)phenyl]methanamine](/img/structure/B1316282.png)